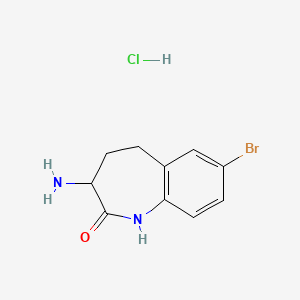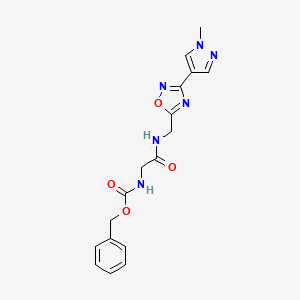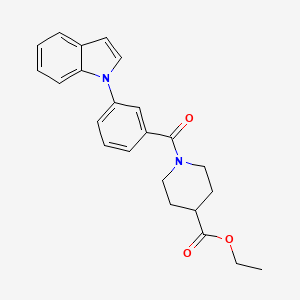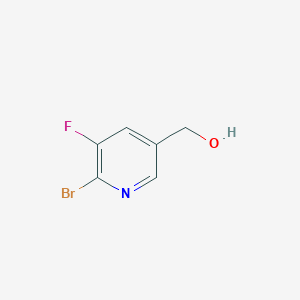![molecular formula C18H15N5OS B2752632 3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852376-83-1](/img/structure/B2752632.png)
3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups including a methoxyphenyl group, a pyridinyl group, a sulfanyl group, and a triazolopyridazine group . These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The starting materials could include 4-methoxyphenylboronic acid, 2-halopyridine, and a suitable 1,2,4-triazole .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazolopyridazine ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating methoxyphenyl group and the electron-withdrawing pyridinyl and triazolopyridazine groups. This could make the compound susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyridinyl and methoxyphenyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique
Antitubulin Agents
Compounds within the [1,2,4]triazolo[4,3-b]pyridazine family have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, acting as potent antitubulin agents. These compounds have demonstrated the ability to disrupt tubulin microtubule dynamics, effectively inhibiting tubulin polymerization. This mechanism leads to cell cycle arrest, particularly at the G2/M phase in cancer cells, indicating their potential as anticancer agents (Qile Xu et al., 2016).
Heterocyclic Compound Synthesis
The synthesis and structural characterization of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been reported, with insights into their chemical properties through density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. These studies contribute to the understanding of the molecule's electronic structure and intermolecular interactions, offering a foundation for developing pharmaceuticals with enhanced efficacy (Hamdi Hamid Sallam et al., 2021).
Cardiovascular Agents
Research on [1,2,4]triazolo[1,5-a]pyrimidines, structurally related to [1,2,4]triazolo[4,3-b]pyridazines, highlights their potential in treating cardiovascular diseases. These compounds have shown significant coronary vasodilating and antihypertensive activities, suggesting the therapeutic relevance of this scaffold in designing new cardiovascular drugs (Y. Sato et al., 1980).
Anti-inflammatory and Antihistaminic Activities
Another research focus has been on the development of compounds with both anti-inflammatory and antihistaminic activities. Derivatives of [1,2,4]triazolo[4,3-b]pyridazines were found to inhibit eosinophil infiltration and demonstrate potent antihistaminic activity, indicating their potential use in treating allergic reactions and inflammation (M. Gyoten et al., 2003).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The pyridinyl and triazolopyridazine groups are common in many pharmaceuticals and could be involved in these interactions .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-7-5-13(6-8-15)18-21-20-16-9-10-17(22-23(16)18)25-12-14-4-2-3-11-19-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVQDMJVUDURKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)



![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)




![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)


![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)